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Compound of Interest

Compound Name: Hexyl cyanoacetate

Cat. No.: B079257

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and predicted
spectral properties of Hexyl cyanoacetate (CAS No: 16508-33-3). Due to the limited
availability of experimentally-derived public spectral data for this specific compound, this
document presents a combination of reported physical characteristics and predicted spectral
data based on the analysis of its functional groups and comparison with analogous
compounds. Detailed, generalized experimental protocols for obtaining the spectral data are
also included.

Physical and Chemical Properties

Hexyl cyanoacetate is a colorless liquid with a chemical formula of CoH1sNO2 and a molecular
weight of 169.22 g/mol . It is characterized by the presence of a hexyl ester group and a nitrile
functional group. A summary of its key physical properties is presented in Table 1.
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Property Value Source

Molecular Formula CoH15NO2 --INVALID-LINK--
Molecular Weight 169.22 g/mol --INVALID-LINK--
CAS Number 16508-33-3 --INVALID-LINK--
IUPAC Name hexyl 2-cyanoacetate --INVALID-LINK--
Density 0.9716 g/cm3 --INVALID-LINK--
Boiling Point 243 °C --INVALID-LINK--
Melting Point -49 °C --INVALID-LINK--
State at Room Temp. Liquid --INVALID-LINK--

Predicted Spectral Data

While specific experimental spectra for Hexyl cyanoacetate are not readily available in public
databases, the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data
can be predicted based on its chemical structure. These predictions are valuable for substance
identification and quality control.

Predicted *H NMR Data

The proton NMR spectrum of Hexyl cyanoacetate is expected to show distinct signals
corresponding to the protons of the hexyl chain and the methylene group adjacent to the nitrile
and ester functionalities. The predicted chemical shifts (in ppm, relative to TMS) are
summarized in Table 2.

Predicted Chemical

Protons Shift (3, ppm) Multiplicity Integration
-CHs (hexyl) 0.8-1.0 Triplet 3H
-(CHz2)a- (hexyl) 1.2-1.8 Multiplet 8H
-O-CHz- (hexyl) 41-43 Triplet 2H
-CHz2-CN 3.4-3.6 Singlet 2H
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Predicted *C NMR Data

The carbon-13 NMR spectrum will provide information on the carbon framework of the
molecule. Table 3 outlines the predicted chemical shifts for the unique carbon atoms in Hexyl

cyanoacetate.
Carbon Predicted Chemical Shift (6, ppm)
-CHs (hexyl) ~14
-(CHz2)a- (hexyl) 22-32
-O-CHz- (hexyl) ~66
-CH2-CN ~25
-C=N 115- 120
C=0 (ester) 165 - 175

Predicted IR Data

The infrared spectrum is determined by the vibrational frequencies of the functional groups. For
Hexyl cyanoacetate, the key characteristic absorption bands are expected for the nitrile and
the ester groups as detailed in Table 4.

. Predicted Absorption )
Functional Group - ( 1 Intensity
ange (cm~

C-H stretch (alkane) 2850 - 3000 Medium to Strong
C=N stretch (nitrile) 2240 - 2260 Medium

C=0 stretch (ester) 1735 - 1750 Strong

C-O stretch (ester) 1000 - 1300 Strong

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra,
applicable to a liquid sample like Hexyl cyanoacetate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.
Methodology:
e Sample Preparation:

o Dissolve approximately 5-10 mg of Hexyl cyanoacetate in 0.6-0.8 mL of a deuterated
solvent (e.g., Chloroform-d, CDCIs).

o The solvent should be of high purity to avoid extraneous signals.

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (0 ppm).

o Transfer the solution to a clean, dry 5 mm NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.
o Shim the magnetic field to achieve homogeneity and optimal resolution.
o Tune and match the probe for the appropriate nucleus (*H or 13C).
e 1H NMR Acquisition:

o Acquire a single-pulse experiment.

[e]

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12
ppm).

[¢]

Use a pulse angle of 30-45 degrees.

[e]

Set the relaxation delay to 1-2 seconds.
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o Acquire a suitable number of scans (typically 8-16 for good signal-to-noise).

e 13C NMR Acquisition:

o Acquire a proton-decoupled spectrum to simplify the spectrum to singlets for each carbon.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220
ppm).

o Use a pulse angle of 30-45 degrees.
o Set a relaxation delay of 2-5 seconds.

o Alarger number of scans (e.g., 128 or more) is typically required due to the low natural
abundance of 13C.

» Data Processing:

[e]

Apply Fourier transformation to the acquired Free Induction Decay (FID).

o

Phase the resulting spectrum to obtain pure absorption lineshapes.

[¢]

Perform baseline correction.

o

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

[e]

Integrate the signals in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Hexyl cyanoacetate by measuring the
absorption of infrared radiation.

Methodology:
o Sample Preparation (Neat Liquid):

o Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
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o Place a small drop of neat (undiluted) Hexyl cyanoacetate onto the surface of one salt
plate.

o Carefully place the second salt plate on top of the first, spreading the liquid into a thin film.

e Instrument Setup:
o Place the salt plate assembly into the sample holder of the FTIR spectrometer.

o Acquire a background spectrum of the empty spectrometer to subtract any atmospheric
(COz2, H20) or instrumental interference.

e Spectrum Acquisition:
o Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm~1).
o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks with their corresponding wavenumbers (cm™2).

Data Relationship Visualization

The logical flow of analyzing the physical and spectral data of Hexyl cyanoacetate can be
represented as follows:
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Analysis of Hexyl Cyanoacetate
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Caption: Logical workflow for the analysis of Hexyl cyanoacetate.

 To cite this document: BenchChem. [Hexyl Cyanoacetate: A Technical Guide to its Physical
and Spectral Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079257#physical-and-spectral-data-of-hexyl-
cyanoacetate-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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